molecular formula C9H11BrClNO2 B3047428 4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline CAS No. 1393441-77-4

4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline

Cat. No.: B3047428
CAS No.: 1393441-77-4
M. Wt: 280.54
InChI Key: QZKLYPSJSIMELL-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9H11BrClNO2 It is a derivative of aniline, featuring bromine and chlorine substituents on the aromatic ring, along with a methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as aluminum trichloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used to replace halogen atoms.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to different aromatic compounds.

Scientific Research Applications

4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity. The methoxyethoxy group can enhance solubility and facilitate interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxyaniline: Similar structure but lacks the chlorine substituent.

    5-Chloro-2-methoxyaniline: Similar structure but lacks the bromine substituent.

    4-Bromo-5-chloro-2-methoxyaniline: Similar structure but lacks the methoxyethoxy group.

Uniqueness

4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline is unique due to the combination of bromine, chlorine, and methoxyethoxy substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-bromo-5-chloro-2-(2-methoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClNO2/c1-13-2-3-14-9-4-6(10)7(11)5-8(9)12/h4-5H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKLYPSJSIMELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230414
Record name Benzenamine, 4-bromo-5-chloro-2-(2-methoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393441-77-4
Record name Benzenamine, 4-bromo-5-chloro-2-(2-methoxyethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-bromo-5-chloro-2-(2-methoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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